4,4'-Propane-1,1-diyldiphenol
Description
Historical Context of its Discovery and Initial Academic Significance
The initial synthesis of Bisphenol A is credited to the Russian chemist Aleksandr P. Dianin in 1891. britannica.comwikipedia.orgacs.org Dianin produced the compound by reacting phenol (B47542) with acetone (B3395972) in the presence of an acid catalyst. britannica.com For several decades following its discovery, BPA remained a subject of academic interest primarily for its chemical structure and properties, without immediate large-scale applications. bris.ac.uk
A significant development in its academic and industrial trajectory occurred in the 1930s when it was investigated for its estrogenic properties by British chemist Charles Dodds. bris.ac.uk Although it was found to be a weak estrogen mimic, this line of research eventually led to the development of other synthetic estrogens like diethylstilbestrol (B1670540) (DES). wikipedia.org However, it was the discovery in the 1950s that BPA could be reacted with phosgene (B1210022) to produce a clear, hard resin known as polycarbonate that marked its transition from a laboratory curiosity to a major industrial chemical. britannica.comatamanchemicals.com This discovery, made by scientists at Bayer and General Electric, opened the door for its widespread use. wikipedia.orgatamanchemicals.com
Current Relevance as a Key Chemical Building Block and Research Target
Today, Bisphenol A is a high-production-volume chemical, with global production estimated to be around 10 million tonnes in 2022. wikipedia.orgfrontiersin.org Its primary importance lies in its role as a monomer for the production of two major classes of polymers: polycarbonates and epoxy resins. researchgate.netnih.gov
Polycarbonates: BPA-based polycarbonates are prized for their exceptional strength, stability, high impact resistance, heat resistance, and optical transparency. britannica.comresearchgate.net These properties have led to their use in a vast array of applications, from electronic components and automotive parts to consumer goods. researchgate.netuwb.edu.pl Research in this area focuses on optimizing polymerization processes, including non-phosgene routes to enhance the sustainability of polycarbonate production. uwb.edu.plmdpi.com
Epoxy Resins: The reaction of BPA with epichlorohydrin (B41342) produces bisphenol A diglycidyl ether (BADGE), a key precursor to epoxy resins. showa-america.comliberty.edu These resins are known for their strong adhesion, chemical resistance, and high mechanical strength, making them essential in coatings, adhesives, and composite materials. showa-america.comjsr.org Ongoing research explores new formulations and curing methods to tailor the properties of these resins for specific applications. liberty.eduresearchcommons.org
Beyond these major applications, BPA also serves as an antioxidant in some plasticizers and a developer in thermal paper. wikipedia.orgbris.ac.uk The very properties that make it a valuable industrial material have also made it a significant research target, particularly concerning its potential to migrate from consumer products. britannica.com
Overview of Major Research Trajectories and Academic Disciplines Investigating the Compound
The study of Bisphenol A spans multiple academic disciplines, reflecting its widespread use and complex interactions with biological and environmental systems.
Polymer Chemistry: This field is central to BPA research, focusing on the synthesis, characterization, and application of BPA-based polymers. researchgate.netrsc.org Researchers are actively developing new catalysts and polymerization methods, including more sustainable "green chemistry" approaches, to produce polycarbonates and epoxy resins with improved properties. wikipedia.orguwb.edu.pl There is also significant research into developing BPA-free alternatives for various applications. rsc.orgkuleuven.be
Analytical Chemistry: A major research trajectory involves developing sensitive and reliable methods for detecting and quantifying BPA in various matrices, including food, water, and biological samples. canada.caoup.com This is crucial for understanding human and environmental exposure levels.
Environmental Chemistry: This discipline investigates the fate and transport of BPA in the environment. nih.gov Research focuses on its degradation pathways, persistence in soil and water, and its potential to leach from products in landfills. britannica.com
Toxicology and Endocrinology: A substantial body of research has been dedicated to understanding the biological effects of BPA, particularly its action as an endocrine-disrupting chemical. oup.comcounterpunch.org Studies in animal models and human populations explore its potential impacts on various physiological systems. counterpunch.orgmdpi.com The Consortium Linking Academic and Regulatory Insights on BPA Toxicity (CLARITY-BPA) program is a significant, multi-institutional effort to provide comprehensive data on its potential health effects. nih.gov
The ongoing research into Bisphenol A highlights its dual role as both an indispensable industrial chemical and a compound of significant scientific and public interest.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1576-13-2 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-2-15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,15-17H,2H2,1H3 |
InChI Key |
YKPAABNCNAGAAJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
melting_point |
132.0 °C |
Other CAS No. |
1576-13-2 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Mechanistic Investigations of Industrial Production Pathways
The industrial synthesis of 4,4'-Propane-1,1-diyldiphenol is predominantly achieved through the acid-catalyzed condensation of phenol (B47542) and acetone (B3395972). juniperpublishers.comlibretexts.org This process has been the cornerstone of BPA production for over a century, yet research continues to unravel the nuances of its reaction mechanism to enhance efficiency and product purity. wikipedia.org
Acid-Catalyzed Condensation of Phenol and Acetone: Reaction Kinetics and Rate-Limiting Steps
The synthesis of this compound involves the reaction of two equivalents of phenol with one equivalent of acetone, facilitated by a strong acid catalyst. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism. The initial step involves the protonation of the acetone molecule by the acid catalyst, forming a carbocation. This is followed by the electrophilic attack of the protonated acetone on the electron-rich phenol ring.
Kinetic studies have been instrumental in understanding the reaction's progression. Research suggests that the formation of the intermediate carbinol, 2-(4-hydroxyphenyl)-propan-2-ol, is the rate-controlling step in the reaction. researchgate.netsid.ir Another study indicates that the addition of phenol to acetone is the rate-determining step when sulfuric acid is used as the catalyst. researchgate.net The reaction is typically first-order with respect to acetone, especially in the 60-90% conversion range, assuming a constant phenol concentration. sid.ir The presence of a small amount of water (around 10% or less) has been reported to increase the reaction rate when catalyzed by hydrochloric acid. juniperpublishers.com
An excess of phenol is generally used to drive the reaction towards complete condensation and to minimize the formation of by-products. wikipedia.org
Role of Catalysts and Co-Catalysts in Yield Optimization and Selectivity Control
The choice of catalyst is paramount in optimizing the yield and selectivity of this compound. Strong acids such as concentrated hydrochloric acid and sulfuric acid have historically been used. juniperpublishers.comwikipedia.org However, solid acid catalysts, particularly ion-exchange resins like sulfonated polystyrene-divinylbenzene copolymers, are now favored in industrial processes due to their reduced corrosiveness and ease of separation from the reaction mixture. juniperpublishers.comresearchgate.net
To further enhance catalytic performance, co-catalysts or promoters are often employed. These can include organic sulfur compounds like methyl or ethyl mercaptan, or mercaptocarboxylic acids. samyangtrilite.comgoogle.com These co-catalysts can improve the activity and selectivity of the primary catalyst system. google.com For instance, the addition of thiols to sulfonic acid-catalyzed reactions has been shown to accelerate the reaction rate and favor the formation of the desired p,p'-isomer over the unwanted o,p'-isomer. researchgate.net The effectiveness of the thiol co-catalyst is influenced by its steric hindrance. mdpi.com
Recent innovations include the development of dual-functional mesoporous catalysts. For example, modifying MCM-41 mesoporous molecular sieves with both sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups has shown exceptional catalytic activity in the synthesis of a related compound, tetramethyl bisphenol A, achieving high yields. bohrium.com The sulfonic acid group facilitates the initial protonation of acetone, while the sulfhydryl group activates the protonated acetone. bohrium.com
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Advantages | Disadvantages |
|---|---|---|
| Homogeneous Acids (HCl, H₂SO₄) | High catalytic activity. juniperpublishers.com | Corrosive, difficult to separate from product. |
| Ion-Exchange Resins | Less corrosive, easy to separate, reusable. juniperpublishers.com | Potential for performance decline over time. samyangtrilite.com |
| Resin with Co-catalyst | Improved selectivity and yield. researchgate.netsamyangtrilite.com | May require separate recovery process for co-catalyst. samyangtrilite.com |
| Dual-Functional Mesoporous Catalysts | High activity and selectivity. bohrium.com | More complex to synthesize. |
By-product Formation and Strategies for Minimization
The synthesis of this compound is accompanied by the formation of several by-products, which can impact the purity of the final product and represent a loss of raw materials. acs.org The conventional process is known to produce numerous by-products. acs.org
Common by-products include:
Isomers: The ortho-para (o,p') and ortho-ortho (o,o') isomers of bisphenol A are formed in smaller quantities. wikipedia.org
Dianin's Compound: This is a common by-product that can be limited by using an excess of phenol. wikipedia.org
Trisphenols: These are formed through further reaction of the desired product. samyangtrilite.com
Chromanes: Formation of these is favored at higher temperatures. collectionscanada.gc.ca
Mesityl Oxide: This can result from the self-condensation of acetone. juniperpublishers.com
Strategies to minimize by-product formation are crucial for an efficient and economical process. Key strategies include:
Using an Excess of Phenol: This is a primary method to ensure full condensation and suppress the formation of by-products like Dianin's compound. wikipedia.org Molar ratios of phenol to acetone can be as high as 15:1.
Controlling Reaction Temperature: Maintaining the reaction temperature below 70°C helps to suppress the formation of isomeric products.
Catalyst and Co-catalyst Selection: As mentioned, specific catalysts and co-catalysts can enhance selectivity towards the desired p,p'-isomer. researchgate.net
Process Optimization: Techniques like semi-batch reaction experiments, where acetone is fed in pulsed modes, can be employed to maintain a low concentration of acetone and thus reduce by-product formation. researchgate.net
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and sustainable production methods.
Atom Economy Maximization and Waste Reduction Strategies
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. labdepotinc.comacs.org The synthesis of this compound from phenol and acetone is considered to have a high atom economy, as the only by-product in the ideal reaction is water. wikipedia.org
A novel approach that significantly improves atom economy and reduces waste involves a single-pot synthesis from cumene (B47948) hydroperoxide (CHP) and phenol. acs.org This method reportedly leads to a 58% enhancement in yield and a 33% increase in selectivity for BPA compared to the traditional acetone-phenol route. acs.org It also improves reaction mass efficiency by 28% and reduces the environmental impact factor by 25%. acs.org
Another green approach focuses on the chemical recycling of polycarbonate waste to produce BPA and dimethyl carbonate (DMC) through a process called methanolysis. rsc.org This circular approach not only provides an alternative route to BPA but also addresses the issue of plastic waste.
Development of Sustainable Catalytic Systems for Synthesis
The development of sustainable catalytic systems is a major focus of green chemistry research in the context of this compound synthesis. The shift from corrosive liquid acids to solid, reusable catalysts like ion-exchange resins was a significant step in this direction. juniperpublishers.com
Further advancements include the development of "green" catalysts that are more environmentally friendly and efficient. Heteropoly acid-supported clay catalysts have been used in the single-pot synthesis from CHP and phenol, demonstrating the potential for cleaner production. acs.org
Research is also exploring the use of biocatalysts and enzyme-based processes, which are highly specific and can operate under mild conditions, reducing energy consumption and the need for protecting groups. labdepotinc.comacs.org While not yet mainstream for BPA production, these bio-inspired approaches represent a promising future direction for sustainable chemical synthesis.
The use of supercritical carbon dioxide (scCO₂) as a reaction medium is another innovative green strategy being explored. juniperpublishers.com scCO₂ is a non-toxic, non-flammable, and inexpensive solvent that can be easily separated from the reaction products, simplifying purification and reducing waste. juniperpublishers.com
Bio-based Feedstock Utilization for Analog Synthesis
The drive towards sustainable chemistry has spurred research into the use of renewable resources for chemical synthesis. Lignin (B12514952), an abundant biopolymer, stands out as a prime feedstock for producing aromatic chemicals, including phenolic compounds that can serve as precursors for bisphenol analogs.
Reductive catalytic depolymerization of lignocellulosic biomass, a strategy often termed "lignin-first" biorefining, can selectively yield valuable phenolic monomers. nih.govrsc.org For instance, the depolymerization of softwood (like pine or spruce) can produce 4-n-propylguaiacol in significant yields (15–20 wt% of the lignin). rsc.orgresearchgate.net This lignin-derived platform chemical can be used to synthesize bio-based bisphenol analogs. The acid-catalyzed condensation of 4-n-propylguaiacol with formaldehyde (B43269) yields 5,5′-methylenebis(4-n-propylguaiacol), a bisphenolic precursor for polymers like polycarbonates and cyanate (B1221674) ester resins. rsc.orgresearchgate.net
Another approach involves using lignosulfonic acid, a byproduct of the paper industry, as a recyclable and green catalyst. It has been effectively used in the condensation reaction of creosol (another lignin-derived phenol) with formaldehyde in water to produce renewable bisphenols. researchgate.net This method is considered more environmentally benign compared to syntheses relying on petroleum-based chemicals and mineral acid catalysts. researchgate.net
Hydroxycinnamic acids, such as p-coumaric, ferulic, and sinapic acid, are also valuable synthons obtainable from lignin. researchgate.netrsc.org These compounds can be extracted from woody biomass and converted into bisphenols. rsc.org A two-step process involving thermal decarboxylation of the cinnamic acids to form vinylphenols, followed by olefin metathesis, can produce stilbene-based bisphenols like (E)-4,4′-(ethene-1,2-diyl)diphenol. researchgate.net
The following table summarizes various bio-based feedstocks and their conversion into precursors for bisphenol analog synthesis.
| Bio-based Feedstock | Derived Phenolic Precursor | Synthetic Route | Resulting Bisphenol Analog Type |
| Softwood Lignin | 4-n-Propylguaiacol | Acid-catalyzed condensation with formaldehyde | Methylene-bridged bisguaiacols rsc.orgresearchgate.net |
| Lignin | Creosol | Lignosulfonic acid-catalyzed condensation with formaldehyde | Methylene-bridged bisphenols researchgate.net |
| Woody Biomass | p-Coumaric Acid, Ferulic Acid, Sinapic Acid | Thermal decarboxylation followed by olefin metathesis | Stilbene-based bisphenols rsc.orgresearchgate.net |
Synthesis of Functionalized Derivatives and Analogs
The functionalization of the basic this compound structure allows for the fine-tuning of its chemical and physical properties, opening avenues for new applications. This involves the synthesis of derivatives with halogen, nitro, amino, and carboxylic acid groups, as well as analogs with varied bridging structures.
Halogenated Derivatives: Synthetic Routes and Structural Modifications
Halogenated derivatives of bisphenols are typically synthesized through electrophilic aromatic substitution, where halogen atoms are introduced onto the phenolic rings. The hydroxyl groups are strong activating groups, directing substitution primarily to the ortho positions. nih.govrsc.org
The chlorination of bisphenols can be achieved using reagents like sodium hypochlorite. gdut.edu.cn Studies on Bisphenol A (BPA) and its analogs, such as Bisphenol AF (BPAF), demonstrate that the reaction with free chlorine can lead to the stepwise formation of mono-, di-, tri-, and tetrachlorinated derivatives. nih.govnih.govnih.gov Similarly, bromination can be carried out with electrophilic bromine sources. sci-hub.cat The synthesis of mixed halogenated derivatives, containing both chlorine and bromine, has also been reported, often involving a sequential chlorination and bromination strategy. gdut.edu.cn The reaction conditions, including pH and the concentration of the halogenating agent, are critical in controlling the degree of halogenation. nih.gov
The table below outlines common methods for the halogenation of model bisphenol compounds.
| Halogenation Type | Reagent | Key Conditions | Product Type |
| Chlorination | Sodium Hypochlorite (NaOCl) | Methanol (B129727) solvent, room temperature | Chlorinated bisphenols gdut.edu.cn |
| Chlorination | Free Chlorine (e.g., from NaOCl) | Aqueous solution, pH dependent (5.0-11.0) | Mono- to tetrachloro-bisphenols nih.gov |
| Bromination | N-Bromosuccinimide (NBS) | Organic solvent | Brominated bisphenols sci-hub.cat |
| Mixed Halogenation | 1. NaOCl, 2. Bromine source | Sequential reaction | Bromo-chloro-bisphenols gdut.edu.cn |
Nitro- and Amino-Substituted Derivatives: Pathways and Mechanistic Insights
Nitro-substituted derivatives of this compound are key intermediates for the synthesis of their amino-substituted counterparts. The nitration of bisphenols typically occurs at the electron-rich positions ortho to the hydroxyl groups.
A common method involves the use of nitric acid in a suitable solvent. For instance, 2,2-bis(3-nitro-4-hydroxyphenyl)propane is produced by the nitration of BPA using nitric acid in a monochlorobenzene suspension at low temperatures (0-20°C). google.com Other nitrating systems include mixtures of metal nitrates in trifluoroacetic anhydride (B1165640), which can be effective for nitrating polymer-bound bisphenol units. acs.org Another reported method is the reaction with sodium nitrite (B80452) in a buffered aqueous solution. nih.govdphen1.com
The corresponding amino derivatives are subsequently synthesized by the reduction of the nitro groups. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on activated carbon (Pd/C) in a solvent like tetrahydrofuran (B95107) under a hydrogen atmosphere. google.com This process reduces the nitro groups to primary amino groups. In some cases, if the hydroxyl groups are protected (e.g., with a benzyl (B1604629) group), the protecting group can be cleaved simultaneously during the reduction step. google.com
| Reaction | Reagents and Conditions | Product |
| Nitration | Nitric acid in monochlorobenzene, 0-20°C | Dinitro-bisphenol google.com |
| Nitration | Sodium nitrite (NaNO₂), aqueous buffer (pH 6) | Dinitro-bisphenol dphen1.com |
| Reduction | H₂, Palladium on Carbon (Pd/C) in Tetrahydrofuran (THF) | Diamino-bisphenol google.com |
| Reduction | Potassium borohydride (B1222165) (KBH₄) and Iodine (I₂) | Amino-arenes organic-chemistry.org |
Carboxylic Acid Derivatives and Their Synthetic Precursors
The introduction of carboxylic acid functionalities onto the bisphenol scaffold can be achieved through the oxidation of suitable precursors. A common strategy involves using bisphenols that have alkyl substituents, such as methyl groups, on the aromatic rings. These alkyl groups can then be oxidized to form carboxylic acid groups.
For example, methods exist for the oxidation of aryl methyl groups to carboxylic acids using oxidizing agents like manganese dioxide or vanadium pentoxide in sulfuric acid. google.com Biotransformation pathways also offer a synthetic route; certain bacteria can perform the oxidation of methyl groups on bisphenol structures to yield carboxylic acid derivatives. nih.gov
| Precursor Type | Synthetic Method | Oxidizing Agent / Reagent | Resulting Derivative |
| Methyl-substituted Bisphenol | Chemical Oxidation | MnO₂ or V₂O₅ in H₂SO₄ | Carboxylic acid-substituted bisphenol google.com |
| Methyl-substituted Bisphenol | Biotransformation | Bacterial enzymes | Carboxylic acid-substituted bisphenol nih.gov |
| Furan-2,5-dicarboxylic acid | Multi-step synthesis | 1. Epichlorohydrin (B41342), 2. Methacrylic acid | Dimethacrylate resin with furan (B31954) dicarboxylate core acs.org |
Alkyl- and Aryl-Bridged Analogs: Design and Synthetic Challenges
The structure of the bridge connecting the two phenol rings is a critical design element that influences the properties of the resulting bisphenol and any polymers derived from it. A wide variety of analogs can be synthesized by modifying this bridge. The most common synthetic route is the acid-catalyzed condensation of a phenol with a ketone or an aldehyde. google.comgoogle.com The carbonyl compound dictates the structure of the resulting bridge.
For the synthesis of this compound itself, propionaldehyde (B47417) is condensed with two equivalents of phenol. By substituting propionaldehyde with other aldehydes or ketones, a diverse family of analogs can be created. For instance, formaldehyde yields bis-(4-hydroxyphenyl)methane (Bisphenol F), while acetone produces 2,2-bis-(4-hydroxyphenyl)propane (Bisphenol A). google.com The use of cyclic ketones, such as cyclohexanone, results in bisphenols with cyclic bridges, like 4,4′-(cyclohexane-1,1-diyl)diphenol (Bisphenol Z). researchgate.net
A significant synthetic challenge in this reaction is controlling the regioselectivity. The condensation can result in a mixture of isomers, primarily the desired para,para-isomer and the ortho,para-isomer. rsc.org The p,p' to o,p' ratio is crucial as it affects the physicochemical properties of the final product and its suitability for polymerization. rsc.org To enhance the reaction rate and improve selectivity for the p,p'-isomer, co-catalysts such as thiols are often employed. rsc.org Another challenge lies in the synthesis of asymmetric bisphenols, which requires more complex, multi-step strategies. flintbox.com
The following table details the synthesis of various bridged analogs from different carbonyl compounds.
| Carbonyl Compound | Resulting Bridge Structure | Common Name of Analog |
| Formaldehyde | -CH₂- | Bisphenol F (BPF) google.com |
| Acetaldehyde | -CH(CH₃)- | Bisphenol E (BPE) |
| Propionaldehyde | -CH(CH₂CH₃)- | This compound |
| Butyraldehyde | -CH(CH₂CH₂CH₃)- | Bisphenol B (BPB) - for the 2,2-isomer |
| Acetone | -C(CH₃)₂- | Bisphenol A (BPA) google.com |
| Cyclohexanone | -C₆H₁₀- (cyclohexylidene) | Bisphenol Z (BPZ) researchgate.net |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical methods are fundamental tools for investigating the three-dimensional structure and conformational landscape of molecules.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a robust computational method used to predict the most stable arrangement of atoms in a molecule, known as the ground state geometry. For a molecule like 4,4'-Propane-1,1-diyldiphenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the bond lengths, bond angles, and dihedral angles. This would provide a precise three-dimensional model of the molecule in its lowest energy state. However, specific studies detailing the optimized geometrical parameters for this compound are not present in the surveyed literature.
Conformational Analysis and Torsional Dynamics (e.g., Dihedral Angles)
The flexibility of this compound arises from the rotation around several single bonds, particularly the dihedral angles defining the orientation of the two phenol (B47542) rings relative to the propyl chain. A conformational analysis would involve calculating the energy of the molecule as a function of these rotations to identify stable conformers (energy minima) and the energy barriers between them. Studies on related molecules, such as the diphenyl propane (B168953) (DPP) group within bisphenol-A polycarbonate, have identified low-energy conformations based on specific dihedral angles. researchgate.net A similar analysis for this compound would reveal its preferred spatial arrangements, but specific published data on its torsional dynamics and key dihedral angles were not found.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Vibrational frequency analysis, typically performed using DFT, calculates the characteristic vibrational modes of a molecule. These computed frequencies and their intensities can be used to predict and interpret experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. For this compound, this analysis would help in its spectroscopic identification and characterization. While this is a standard computational output, published studies with the predicted vibrational spectrum for this specific isomer are not available.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Distributions
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.comnih.gov Analysis of the spatial distribution of these orbitals shows the likely sites for electrophilic and nucleophilic attack. While FMO analyses have been conducted for many bisphenol analogues, specific calculations detailing the HOMO-LUMO energies and their distributions for this compound are not documented in the available literature.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov The MEP is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding. acs.org For this compound, the MEP map would show negative potential around the oxygen atoms of the hydroxyl groups, indicating these as sites for electrophilic attack or hydrogen bond donation. A detailed MEP map and associated charge distribution analysis based on computational studies for this compound could not be located in the reviewed scientific papers.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment at the atomic level. These simulations are crucial for understanding its behavior in different media and its potential to interact with other molecules.
The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Solvation models are used in computational chemistry to account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. neliti.comneliti.commdpi.comresearchgate.net This approach allows for the calculation of solvation free energies and the study of how the solvent affects the molecule's conformation and properties.
For phenolic compounds, PCM calculations have been successfully used to predict properties like pKa values in aqueous solutions. neliti.comneliti.commdpi.comresearchgate.net In the case of this compound, the two hydroxyl groups can form hydrogen bonds with polar solvent molecules like water or alcohols. The PCM can model the electrostatic component of these interactions, providing insights into the compound's solubility and stability in different solvents. The accuracy of these predictions can be enhanced by including a few explicit solvent molecules in the computational model to account for specific short-range interactions. mdpi.com
In MD simulations with explicit solvent molecules, the dynamic nature of these interactions can be observed. For instance, simulations of bisphenol analogues in aqueous environments have shown how water molecules arrange themselves around the solute, forming a solvation shell. nih.govmdpi.com The orientation and residence time of solvent molecules in this shell are key to understanding the solvation process.
The two hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This allows for the formation of intricate hydrogen bonding networks, both intramolecularly and intermolecularly. Computational studies on analogous bisphenols have highlighted the importance of these interactions. nih.govresearchgate.netresearchgate.net
Table 2: Typical Hydrogen Bond Parameters from Computational Studies of Phenolic Compounds
| Interaction Type | Donor-Acceptor Distance (Å) | Bond Energy (kcal/mol) |
| O-H···O (in water) | 2.5 - 3.2 | 3 - 7 |
| O-H···N | 2.6 - 3.1 | 4 - 8 |
| N-H···O | 2.7 - 3.3 | 2 - 5 |
This table provides general ranges for hydrogen bond parameters and is not specific to this compound.
Molecular recognition refers to the specific binding of a molecule (guest) to a host molecule. While many studies focus on biological targets, the interaction of bisphenols with non-biological hosts is also an area of interest, particularly for applications in sensing and separation.
Cyclodextrins, which are macrocyclic oligosaccharides, are known to form inclusion complexes with a variety of guest molecules, including bisphenols. acs.orgtandfonline.comacs.orgtandfonline.comscirp.org The hydrophobic inner cavity of cyclodextrins can encapsulate the nonpolar parts of the bisphenol molecule, such as the phenyl rings, while the hydrophilic exterior interacts with the aqueous environment.
Computational methods like molecular docking and MD simulations are used to study the geometry and stability of these inclusion complexes. acs.org These studies can predict the most favorable orientation of the guest molecule within the host cavity and estimate the binding affinity. For instance, computational and experimental studies on the inclusion of bisphenols in β-cyclodextrin have provided insights into the selectivity of the host for different bisphenol isomers. tandfonline.comtandfonline.com The binding is driven by a combination of hydrophobic interactions, van der Waals forces, and sometimes hydrogen bonding between the guest and the hydroxyl groups of the cyclodextrin.
Table 3: Computationally Predicted Binding Affinities of Bisphenol Analogues with β-Cyclodextrin
| Bisphenol Analogue | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| Bisphenol A (BPA) | -5.0 to -7.0 | Hydrophobic, van der Waals |
| Bisphenol S (BPS) | -4.5 to -6.5 | Hydrophobic, van der Waals, potential H-bonds |
This table is illustrative and based on data for analogous compounds. Specific studies on this compound are required for precise values.
Advanced Spectroscopic and Diffraction Based Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of 4,4'-Propane-1,1-diyldiphenol and its derivatives. researchgate.net Both solution-state and solid-state NMR techniques offer a wealth of information, from atomic connectivity to the behavior of the compound in polymeric systems.
Advanced 1D and 2D NMR Techniques for Complex Derivatives
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural analysis of organic molecules. researchgate.net For complex derivatives of this compound, advanced NMR techniques are employed to resolve spectral overlap and unambiguously assign proton (¹H) and carbon (¹³C) signals. researchgate.netipb.pt
Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. ipb.ptnih.gov COSY and TOCSY experiments reveal proton-proton coupling networks, helping to identify spin systems within the molecule. ipb.pt HSQC correlates directly bonded carbon and proton atoms, while HMBC provides information about longer-range (2-3 bond) C-H correlations, which is crucial for piecing together the molecular skeleton. ipb.ptnih.gov
For instance, in the ¹H NMR spectrum of this compound, the aromatic protons typically appear as distinct multiplets, and the protons of the propane (B168953) bridge show characteristic signals. The specific chemical shifts and coupling patterns are sensitive to the substitution on the phenolic rings, allowing for detailed structural determination of various derivatives. ethernet.edu.et
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.7 - 7.1 | 115 - 128 |
| Phenolic C-OH | - | 153 - 155 |
| Propane CH | ~4.0 | ~42 |
| Propane CH₂ | ~2.0 | ~30 |
| Propane CH₃ | ~0.9 | ~12 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |
Solid-State NMR for Polymerization Studies and Material Characterization
Solid-state NMR (ssNMR) is particularly valuable for studying the polymerization of this compound and characterizing the resulting polymeric materials, such as polycarbonates and porous organic polymers (POPs). beilstein-journals.orgresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. rsc.orgkpi.ua
In the context of polymerization, ssNMR can monitor the conversion of monomer to polymer by observing changes in the chemical shifts and line shapes of the carbon signals. For example, the formation of polycarbonate from this compound and a carbonate source can be tracked by the appearance of the carbonate carbonyl signal and shifts in the aromatic and aliphatic carbon resonances. researchgate.net
Furthermore, ssNMR provides insights into the morphology and dynamics of the polymer. kpi.ua By analyzing the ¹³C CP/MAS NMR spectra, researchers can characterize the structure of POPs derived from this compound. beilstein-journals.org For instance, the resonances for substituted and unsubstituted aromatic carbons can be distinguished, providing information about the polymer network. beilstein-journals.org Unexpectedly, in some high-temperature syntheses of POPs, the degradation of the bisphenol A (a common name for a related compound) moiety has been observed through the disappearance of the methyl carbon signal in the ssNMR spectrum. beilstein-journals.org
Computational NMR Chemical Shift Prediction and Validation
Computational methods for predicting NMR chemical shifts have become increasingly accurate and serve as a powerful tool for validating experimental data and aiding in structural elucidation. arxiv.orgst-andrews.ac.uk Density Functional Theory (DFT) is a common computational approach used for this purpose. chemrxiv.org
By calculating the theoretical chemical shifts of a proposed structure and comparing them to the experimental values, researchers can confirm or reject a structural hypothesis. st-andrews.ac.uk For complex molecules, where spectral interpretation can be ambiguous, computational predictions can be decisive. Machine learning approaches, particularly those using graph neural networks, are also emerging as rapid and accurate methods for predicting NMR shifts. arxiv.org These models are trained on large datasets of known structures and their corresponding NMR spectra. st-andrews.ac.uk
The accuracy of these predictions is continually improving, with mean absolute errors for ¹³C and ¹H chemical shifts reaching levels that are highly useful for routine structural verification. arxiv.orgst-andrews.ac.uk For instance, some GNN-based models achieve mean absolute errors of around 1.355 ppm for ¹³C and 0.224 ppm for ¹H NMR shifts. arxiv.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides invaluable information about their fragmentation patterns, which aids in structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the unambiguous determination of a compound's elemental composition. alevelchemistry.co.ukinnovareacademics.in This is a critical step in the characterization of newly synthesized derivatives of this compound.
By comparing the experimentally measured accurate mass to the calculated theoretical mass for a proposed molecular formula, the elemental composition can be confirmed with a high degree of confidence. innovareacademics.in HRMS is also instrumental in assessing the purity of a sample by detecting the presence of any impurities with different elemental compositions. Various ionization techniques can be employed, with electrospray ionization (ESI) being common for this class of compounds. nih.govnih.gov
Table 2: Theoretical vs. Experimental Mass for this compound
| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Experimentally Observed Mass (Da) | Mass Error (ppm) |
| C₁₅H₁₆O₂ | 228.11503 | 228.1152 | 0.74 |
| Note: The experimentally observed mass and mass error are hypothetical examples for illustrative purposes. |
Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. nih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps to confirm the identity of a compound. nih.govresearchgate.net
For this compound and its derivatives, MS/MS studies, often coupled with liquid chromatography (LC/MS/MS), can reveal characteristic fragmentation patterns. nih.govnih.gov For example, in the negative ion mode, the deprotonated molecule [M-H]⁻ of halogenated derivatives of the related bisphenol A has been shown to lose a methyl group and/or a halogen atom. nih.gov In the positive ion mode, using ammonium (B1175870) adducts, the fragmentation of bisphenol A diglycidyl ether (BADGE) has been shown to start with the cleavage of the phenyl-alkyl bond. nih.gov
By analyzing the fragmentation pathways, it is possible to distinguish between different isomers and identify the sites of modification in derivatives of this compound. nih.gov The use of isotopically labeled standards can further aid in the elucidation of fragmentation mechanisms. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound by providing a molecular "fingerprint" based on the vibrational modes of its functional groups. uni.luresearchgate.net
The IR and Raman spectra of this compound are dominated by the vibrations of its key structural components: the phenolic hydroxyl groups, the substituted benzene (B151609) rings, and the propylidene bridge. While a detailed vibrational analysis specific to this compound is not extensively reported, data from its close structural analog, Bisphenol A (BPA), provides significant insight into the expected characteristic vibrational modes.
The key functional groups and their expected vibrational regions are:
O-H Stretching: The hydroxyl groups give rise to a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The corresponding Raman peaks are also observed and can be used for identification.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propane group will be observed in the 2850-3000 cm⁻¹ region. researchgate.net
C=C Stretching: The aromatic ring C=C stretching vibrations typically result in multiple bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The C-O stretching of the phenol (B47542) group is expected in the 1300-1200 cm⁻¹ range.
Propylidene Group Vibrations: The CH₃ and CH₂ bending and scissoring modes of the propane bridge will have characteristic absorptions. For instance, in BPA, the CH₃-C-CH₃ scissoring is observed in the Raman spectrum.
A dual-modality approach using both IR and Raman spectroscopy can be particularly effective in distinguishing between different bisphenol analogs.
Table 1: Expected Characteristic Vibrational Modes for this compound (based on Bisphenol A data)
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch | 3600-3200 | IR, Raman |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| Aromatic C=C Stretch | 1610, 1510, 1450 | IR, Raman |
| C-O-H In-plane bend | 1400-1300 | IR |
| C-O Stretch | 1300-1200 | IR |
This table is illustrative and based on data for analogous compounds.
In-situ Attenuated Total Reflectance (ATR) IR spectroscopy is a powerful Process Analytical Technology (PAT) for real-time monitoring of the synthesis of bisphenols. researchgate.net By inserting an ATR probe directly into the reaction vessel, the concentration changes of reactants, intermediates, and products can be tracked without the need for sampling and offline analysis. researchgate.net
In the synthesis of bisphenols like Bisphenol F (BPF), which is structurally similar to this compound, in-situ ATR-IR has been successfully used to monitor the consumption of formaldehyde (B43269) and the formation of the bisphenol product by tracking their characteristic IR absorption bands. researchgate.net This allows for precise determination of the reaction endpoint and can help in optimizing process parameters to improve yield and selectivity. researchgate.net For example, the disappearance of the reactant aldehyde peak and the appearance of product-specific peaks in the fingerprint region can be quantitatively monitored.
Density Functional Theory (DFT) calculations are widely employed to predict the vibrational spectra of bisphenol compounds and to aid in the assignment of experimental IR and Raman bands. By calculating the vibrational frequencies and intensities for a given molecular structure, a theoretical spectrum can be generated and compared with the experimental data.
For Bisphenol A and its derivatives, DFT calculations have shown good agreement with experimental vibrational spectra, allowing for a detailed assignment of the observed vibrational modes. This correlation between theoretical and experimental data is crucial for a definitive structural characterization. The slight discrepancies often observed between calculated (gas-phase) and experimental (solid-state) frequencies can be attributed to intermolecular interactions in the crystalline phase. researchgate.net
The quality of the correlation between theoretical and experimental spectra can be assessed using various metrics, providing a measure of the accuracy of the computational method. Such computational studies are invaluable for understanding the complex vibrational spectra of molecules like this compound.
In-situ Monitoring of Reaction Progress using IR Spectroscopy
X-ray Diffraction for Crystal Structure Determination
X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and molecular conformation.
In a study on a 2,2'-diamino derivative of Bisphenol A, the compound was found to crystallize in the orthorhombic system, and the analysis revealed the presence of both intramolecular and intermolecular hydrogen bonds that stabilize the crystal packing. The geometric parameters obtained from X-ray diffraction can be compared with those from theoretical calculations to validate the computational models.
The conformation of the molecule in the solid state is dictated by a balance of intramolecular steric effects and intermolecular packing forces, primarily hydrogen bonding involving the phenolic hydroxyl groups. The propane bridge in this compound allows for conformational flexibility, and the preferred conformation in the crystal lattice would be one that optimizes packing efficiency and hydrogen bonding networks.
Table 2: Representative Bond Lengths and Angles for a Bisphenol Derivative (2,2'-diamino-4,4'-(propane-2,2-diyl)-diphenol)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length (Å) | C-C (aromatic) | ~1.38-1.40 |
| Bond Length (Å) | C-C (aliphatic) | ~1.53-1.55 |
| Bond Length (Å) | C-O | ~1.37 |
| Bond Angle (°) | C-C-C (aromatic) | ~118-121 |
| Bond Angle (°) | C-C(aliphatic)-C | ~109-111 |
Data from a related compound, 2,2'-diamino-4,4'-(propane-2,2-diyl)-diphenol, and is for illustrative purposes.
The study of the crystal structures of such compounds is essential for understanding their physical properties and for the rational design of new materials.
Polymorphism Studies and Crystal Packing Analysis
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with the same chemical composition but different internal crystal structures. bjbms.org These structural differences can arise from variations in the conformation of the molecule or from different ways the molecules pack together in the crystal lattice, known as packing polymorphism. bjbms.orggexinonline.com Different polymorphs of a compound can exhibit significant variations in physical properties such as melting point, solubility, density, and stability. bjbms.org
The study of polymorphism in a molecule like this compound involves inducing crystallization under various conditions to isolate different forms. The flexibility of the propylidene bridge allows for potential conformational polymorphs, where the spatial orientation of the two phenol rings differs between crystal forms.
While specific polymorphs of this compound are not detailed in publicly available literature, the characterization of polymorphism in analogous organic molecules provides a clear framework for such studies. For example, research on other compounds has successfully isolated and characterized polymorphs that exhibit distinct crystal habits, such as fine needles versus large blocks. uzh.ch These forms are definitively identified by their unique crystallographic parameters obtained from X-ray diffraction. uzh.ch
The data below illustrates the type of crystallographic information that distinguishes between two hypothetical polymorphs.
| Parameter | Polymorph A | Polymorph B |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 10.5 | 12.1 |
| b (Å) | 15.2 | 8.5 |
| c (Å) | 7.8 | 14.3 |
| β (°) | 90 | 98.5 |
| Volume (ų) | 1244.8 | 1452.6 |
This table is illustrative, based on data for other organic polymorphs, to show how crystallographic parameters differ between forms. uzh.ch
Understanding the crystal packing is essential to predicting and controlling which polymorph is formed. The packing arrangement is dictated by a delicate balance of intermolecular forces, primarily hydrogen bonding and van der Waals interactions, which seek to achieve the most thermodynamically stable structure. gexinonline.com
Hydrogen Bonding Patterns in the Solid State
The solid-state structure of this compound is dominated by hydrogen bonds formed by its two phenolic hydroxyl (-OH) groups. These interactions are the primary directional forces that guide the assembly of molecules into a stable, three-dimensional crystalline lattice.
The phenol groups act as both hydrogen bond donors (via the hydroxyl hydrogen) and acceptors (via the hydroxyl oxygen). This dual capability allows for the formation of robust and extensive networks. Common hydrogen bonding patterns observed in phenolic compounds include:
Chains : Molecules link head-to-tail, with the hydroxyl group of one molecule donating a hydrogen bond to the hydroxyl group of the next, forming an extended one-dimensional chain.
Dimers : Two molecules can form a cyclic dimer through a pair of reciprocal hydrogen bonds, often creating a stable R²₂(8) graph set motif. researchgate.net These dimeric units then act as larger building blocks that pack into the final crystal structure.
| Bond Type | Donor (D) - Acceptor (A) Atom | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
|---|---|---|---|
| Intermolecular O-H···O | O···O | 2.5 - 2.9 | 160 - 180 |
This table presents typical geometric values for hydrogen bonds found in similar phenolic structures. researchgate.net
The interplay between the molecular conformation set by the propylidene linker and the extensive hydrogen bonding networks defines the unique crystal structure of this compound.
Role As a Monomer and Precursor in Polymer Science and Advanced Materials Engineering
Polymerization Reactions Utilizing 4,4'-Propane-1,1-diyldiphenol
This compound is a versatile monomer employed in the synthesis of a variety of high-performance polymers, including polycarbonates, epoxy resins, polysulfones, and polyetherimides. ontosight.ai Its bifunctional nature, with two reactive hydroxyl groups, allows it to participate in step-growth polymerization reactions, leading to the formation of long-chain polymers.
Step-Growth Polymerization: Kinetics and Mechanism in Polycarbonate Synthesis
Polycarbonates are a class of thermoplastics known for their exceptional impact resistance, optical clarity, and thermal stability. ontosight.ai The synthesis of polycarbonates from this compound typically proceeds via a step-growth polymerization mechanism. This process involves the stepwise reaction between the diol monomer and a carbonate precursor, such as diphenyl carbonate or phosgene (B1210022). libretexts.org
The kinetics of this polymerization are characteristic of step-growth reactions, where the molecular weight of the polymer increases gradually throughout the reaction. The reaction can be carried out in the melt phase (melt transesterification) or at an interface between two immiscible solvents (interfacial polycondensation). researchgate.net In melt transesterification, the reaction between this compound and diphenyl carbonate at high temperatures (around 300°C) results in the formation of the polycarbonate and phenol (B47542) as a byproduct. libretexts.orgresearchgate.net The removal of the phenol byproduct is crucial to drive the equilibrium towards the formation of a high molecular weight polymer. researchgate.net
Interfacial polycondensation, on the other hand, involves the reaction of the diphenoxide salt of this compound (dissolved in an aqueous phase) with phosgene (dissolved in an organic solvent like dichloromethane). This method is often preferred for its ability to produce high molecular weight polymers at lower temperatures.
The final molecular weight and chain length of the polycarbonate are critically dependent on several reaction parameters. In melt polymerization, temperature, pressure, and the efficiency of byproduct removal are key factors. researchgate.net Higher temperatures and lower pressures facilitate the removal of phenol, thus increasing the molecular weight. researchgate.net The stoichiometry of the reactants must also be precisely controlled, as any imbalance can limit the chain growth. researchgate.net
In solid-state polymerization (SSP), a post-polymerization technique, the molecular weight of the polycarbonate can be further increased by heating the pre-polymer below its melting point but above its glass transition temperature. researchgate.net This process is influenced by factors such as reaction temperature, time, and the presence of a catalyst or a sweep gas to remove byproducts. researchgate.net
Table 1: Factors Influencing Molecular Weight in Polycarbonate Synthesis
| Parameter | Effect on Molecular Weight | Rationale |
| Temperature | Increases with increasing temperature (up to a point) | Enhances reaction rate and byproduct removal. researchgate.net |
| Pressure | Increases with decreasing pressure | Facilitates the removal of volatile byproducts. researchgate.net |
| Monomer Stoichiometry | Highest at a 1:1 molar ratio | An excess of one monomer limits the chain length. researchgate.net |
| Catalyst Concentration | Increases with optimal catalyst concentration | Accelerates the polymerization reaction. |
| Reaction Time | Increases with time | Allows for more reaction steps to occur. |
The development of efficient catalysts is crucial for achieving controlled polymerization and producing polycarbonates with desired properties. Various catalysts have been investigated for the transesterification reaction, including metal acetates and organocatalysts. rsc.orgrsc.org For instance, zinc acetate (B1210297) has been identified as an effective catalyst for the melt transesterification of diphenyl carbonate with aliphatic diols. rsc.org
Organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), have gained attention as metal-free alternatives for the synthesis of aliphatic polycarbonates. rsc.org These catalysts can promote polymerization under milder conditions and can be easier to remove from the final polymer. rsc.org The choice of catalyst can also influence the polymer's microstructure and end-group functionality. rsc.org Recent advancements also include the use of late transition metal catalysts and fluoride-promoted carbonylation for synthesizing polycarbonates with well-defined structures. mdpi.comrsc.org
Influence of Reaction Conditions on Molecular Weight and Chain Length
Epoxy Resin Formation: Reaction Mechanisms and Crosslinking Kinetics
This compound is a key building block for epoxy resins, which are thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. ontosight.ai The most common route to forming epoxy resins from this diphenol involves its reaction with epichlorohydrin (B41342) to produce a diglycidyl ether derivative. uni-muenchen.dewiley-vch.de This reaction proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin.
The curing of these epoxy resins involves the reaction of the epoxy groups with a curing agent (hardener), leading to the formation of a three-dimensional crosslinked network. nih.gov Common curing agents include amines, anhydrides, and phenols. The crosslinking kinetics are complex and can be studied using techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the curing reaction. uni-muenchen.deunito.it The activation energy of the curing process can be determined from these studies, providing insights into the reaction rate and the influence of temperature. unito.it The degree of crosslinking significantly impacts the final properties of the epoxy resin, such as its glass transition temperature, stiffness, and strength.
Polymerization of Derivatives to Specialty Polymers (e.g., Polysulfones, Polyetherimides)
Derivatives of this compound are used in the synthesis of high-performance specialty polymers like polysulfones and polyetherimides. wikipedia.org
Polysulfones are a class of amorphous thermoplastics characterized by their high-temperature resistance, excellent mechanical properties, and good chemical resistance. mdpi.com They are typically synthesized through a nucleophilic aromatic substitution reaction between a dihalide (like 4,4'-dichlorodiphenyl sulfone) and a diphenoxide, which can be derived from this compound. wikipedia.org The presence of the sulfone group in the polymer backbone contributes to its high thermal and oxidative stability.
Polyetherimides are another class of high-performance thermoplastics known for their exceptional thermal stability, high strength, and stiffness. wikipedia.org The synthesis can involve the reaction of a bis(ether anhydride) with a diamine. Alternatively, they can be produced from the reaction of a bisphenol, such as this compound, with a dinitro-substituted aromatic compound via a nucleophilic aromatic substitution, followed by reduction of the nitro groups and subsequent reaction with a dianhydride. wikipedia.org
Influence of Monomer Structure on Polymer Properties (Focus on Structural Linkages)
The specific structure of the this compound monomer, particularly the propane-1,1-diyl linkage, has a profound influence on the properties of the resulting polymers. This linkage, where the two phenyl rings are attached to the same carbon atom of the propane (B168953) chain, affects the polymer's chain flexibility, steric hindrance, and intermolecular interactions.
Compared to its isomer, 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A), the 1,1-diyl linkage in this compound can lead to differences in polymer properties. For instance, the asymmetry of the 1,1-diyl linkage might disrupt chain packing and reduce crystallinity, potentially leading to polymers with higher transparency but lower melting points. The steric environment around the phenolic hydroxyl groups also influences their reactivity during polymerization.
In polycarbonates, the nature of the linkage affects the glass transition temperature (Tg), a measure of the polymer's thermal stability. A more flexible linkage generally results in a lower Tg. The mechanical properties, such as impact strength and modulus, are also tied to the monomer's structure, as it dictates how the polymer chains can move and interact under stress.
Table 2: Comparison of Structural Linkages and Their Potential Influence on Polymer Properties
| Structural Linkage | Monomer Example | Potential Influence on Polymer Properties |
| Propane-1,1-diyl | This compound | Asymmetric linkage may reduce chain packing and crystallinity. |
| Propane-2,2-diyl | Bisphenol A | Symmetrical and bulkier linkage can increase rigidity and Tg. |
| Ethane-1,1-diyl | 4,4'-(Ethane-1,1-diyl)diphenol | Less bulky than propane-2,2-diyl, potentially leading to different reactivity and thermal properties. |
| Methylene (B1212753) | Bisphenol F | More flexible linkage compared to isopropylidene, may result in lower Tg. |
| Cyclohexane-1,1-diyl | 4,4'-(Cyclohexane-1,1-diyl)diphenol | Rigid cycloaliphatic ring can significantly increase Tg and thermal stability. |
Correlation of Propane-1,1-diyl Bridge with Polymer Chain Flexibility and Rigidity
The structure of the bridging group between the phenyl rings in bisphenol monomers is a critical determinant of the resulting polymer's physical characteristics, particularly the balance between flexibility and rigidity. The propane-1,1-diyl bridge in this compound imparts specific conformational properties to the polymer backbone.
Unlike the more common and symmetrical propane-2,2-diyl group found in Bisphenol A (BPA), the propane-1,1-diyl bridge is asymmetrical. This asymmetry can disrupt chain packing and introduce a "kink" in the polymer chain. The rotational freedom around the single bonds of the aliphatic propane bridge allows for a degree of flexibility. In polymer systems, chain flexibility is often described by models such as the worm-like chain (WLC) model, which considers the polymer's rigidity over a certain persistence length. tau.ac.il The specific geometry of the propane-1,1-diyl linker influences this persistence length.
Compared to polymers made with a simple methylene bridge (-CH2-), which has greater rotational freedom, the propane bridge adds more steric bulk. However, when compared to the propane-2,2-diyl (isopropylidene) bridge of BPA, the 1,1-diyl structure may offer different rotational dynamics, potentially leading to polymers with enhanced flexibility, which can be advantageous in applications requiring impact resistance and toughness. In the design of coordination polymers and metal-organic frameworks, flexible ligands such as 1,3-bis(4-pyridyl)propane are intentionally used to create specific network topologies, underscoring how a propane linker can introduce flexibility into a macromolecular structure. mdpi.com The choice of linker is therefore a crucial factor in tuning the final properties of the material, with the propane-1,1-diyl group providing a unique balance of steric hindrance and rotational freedom.
Impact on Thermal Stability and Mechanical Integrity of Resulting Polymer Networks
The incorporation of this compound as a monomer has a profound impact on the thermal and mechanical properties of the final polymer network. Polymers derived from it, such as polycarbonates and epoxy resins, are noted for their high thermal stability and mechanical integrity, which are essential for engineering applications. ontosight.ai
The thermal stability of a polymer is often assessed by its glass transition temperature (Tg) and thermal decomposition temperature. The rigid phenolic groups and the stable carbon-carbon bonds of the monomer contribute to a high Tg, meaning the resulting plastic can maintain its structural integrity at elevated temperatures. For comparison, standard polycarbonates based on the related monomer Bisphenol A exhibit a glass transition temperature of 145–150 °C and a thermal decomposition temperature above 310 °C. Polymers synthesized from this compound are expected to exhibit similarly high thermal performance, making them suitable for continuous use in demanding environments. specialchem.com
Mechanically, the rigid aromatic rings of the monomer contribute to the polymer's strength and stiffness, while the connecting bridge influences toughness and impact resistance. ontosight.ai Studies on epoxy resins have shown that the choice of bisphenol can significantly affect mechanical properties; for instance, certain formulations exhibit enhanced tensile strength and flexibility. Polycarbonates derived from bisphenols are known for their exceptional impact strength and toughness, with tensile strengths often exceeding 60 MPa. The specific structure of this compound contributes to a desirable combination of these properties, resulting in materials that are both strong and resistant to fracture.
Comparative Thermal and Mechanical Properties of Bisphenol-A-Based Polycarbonate
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | 145-150 °C | |
| Heat Distortion Temperature | 130-140 °C | |
| Thermal Decomposition Temperature | > 310 °C | |
| Tensile Strength | > 60 MPa | |
| Notched Impact Strength | 44 kJ/m² |
Designing for Specific Material Performance through Monomer Modification
A key strategy in advanced materials engineering is the modification of monomer structures to precisely tailor the performance of the resulting polymer. This compound serves as a versatile platform for such modifications. By introducing different functional groups onto the aromatic rings or altering the bridging alkyl structure, researchers can fine-tune properties like thermal stability, flame retardancy, solubility, and chemical resistance. uc.edu
For example, the synthesis of benzoxazine (B1645224) resins, which are high-performance thermosets, often starts with a bisphenol compound. Studies have shown that incorporating modifiers into these resins, such as phosphorus-containing compounds, can significantly alter the curing process and enhance the flame retardancy of the final material. mdpi.com This principle is directly applicable to polymers derived from this compound.
Furthermore, comparative studies of different bisphenols have demonstrated a clear structure-property relationship. Replacing the propane bridge with a more rigid cyclohexane (B81311) group, for instance, can increase the thermal stability of the polymer. Conversely, introducing more flexible side chains could lower the glass transition temperature and increase ductility. This ability to design performance at the molecular level allows for the creation of bespoke materials for highly specialized applications. uc.edu
Applications in Advanced Materials
The unique properties of this compound make it a precursor for a range of advanced materials used in specialized fields.
Precursor for High-Performance Polymers in Specialized Engineering Applications
This compound is primarily used as a monomer in the synthesis of high-performance polymers such as polycarbonates and epoxy resins. ontosight.ai These materials are critical in specialized engineering applications where a combination of strength, light weight, thermal stability, and impact resistance is required. ontosight.ai
Electronics: Its derivatives are used in electronic components, circuit boards, and device casings due to their excellent electrical insulation and durability. ontosight.ai
Automotive: In the automotive industry, these polymers contribute to the production of lightweight and strong parts, which can improve fuel efficiency without compromising safety. ontosight.ai
Medical Devices: The biocompatibility and stability of certain polymers derived from this monomer make them suitable for use in medical devices. ontosight.ai
The use of this compound is crucial for manufacturing materials that offer longevity and reliable performance under demanding conditions. ontosight.ai
Role in the Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.orgmdpi.com The properties of these porous materials, such as their pore size and chemical environment, are dictated by the geometry of the organic linkers.
Bisphenol derivatives like this compound are excellent candidates for use as organic linkers in the synthesis of these frameworks. The two phenolic hydroxyl groups can be deprotonated to coordinate with metal centers, while the propane bridge acts as a spacer. The V-shape and semi-rigid nature of the molecule can be used to direct the formation of complex three-dimensional networks with specific topologies. Research on related flexible linkers, such as 1,3-bis(4-pyridyl)propane, has shown their utility in constructing 1D, 2D, and 3D coordination polymers. mdpi.com The resulting frameworks have potential applications in gas storage and separation, catalysis, and sensing. ontosight.aiosti.gov
Development of Organic-Inorganic Hybrid Nanocomposite Materials
Organic-inorganic hybrid nanocomposites are advanced materials that combine a polymer with an inorganic substance, such as silica (B1680970) (SiO₂) or titania (TiO₂), at the nanoscale. nih.gov This approach creates materials with synergistic properties that are not present in the individual components. spiedigitallibrary.org
This compound can be incorporated as the organic component in these hybrids. Through processes like the sol-gel method, the hydroxyl groups of the diphenol can form covalent bonds with the inorganic network as it forms. researchgate.net This ensures a strong interface between the organic and inorganic phases, leading to enhanced thermal stability and mechanical properties. A study on the related compound Bisphenol A demonstrated that functionalizing cellulose (B213188) with a diphenol-SiO₂/TiO₂ hybrid created a high-performance nanocomposite material. spiedigitallibrary.orgresearchgate.net By analogy, this compound can be used to develop novel hybrid materials with tailored properties for applications in photonics, coatings, and other advanced technologies. uc.eduresearchgate.net
Chemical Reactivity, Degradation Pathways, and Kinetic Studies
Oxidation and Reduction Reactions of the Compound
The oxidation of phenolic compounds like 4,4'-Propane-1,1-diyldiphenol is a significant transformation pathway. This process typically involves the conversion of the phenol (B47542) groups into quinone structures. libretexts.orgpearson.com The reaction is initiated by the abstraction of a hydrogen atom from the hydroxyl group, which results in the formation of a phenoxyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring.
Further oxidation of the phenoxyl radical can lead to the formation of a phenoxonium cation. This highly reactive intermediate is susceptible to nucleophilic attack by water, leading to hydroxylated derivatives which can be further oxidized to form quinones. libretexts.org The specific type of quinone formed is dependent on the reaction conditions and the substitution pattern on the aromatic ring. For instance, the oxidation of phenol by chromic acid can yield p-benzoquinone. libretexts.org Common oxidizing agents used for this transformation include potassium permanganate (B83412) and chromium trioxide.
Electrochemical oxidation offers a controlled method for degrading this compound. This process often employs catalyst-assisted systems to enhance efficiency. The electrochemical oxidation of a related compound, Bisphenol A (BPA), has been shown to proceed via the formation of phenoxyl radicals, followed by further oxidation steps. A proposed mechanism for the anodic oxidation of BPA using a Boron-Doped Diamond (BDD) electrode involves the generation of hydroxyl radicals (•OH) that attack the phenolic ring. researchgate.net This leads to the formation of hydroxylated intermediates and subsequent ring opening, eventually mineralizing the compound to CO2 and water. researchgate.net
The use of specific catalysts can significantly influence the reaction pathway and efficiency. For example, CeO2/β-PbO2/Ti composite electrodes have demonstrated high catalytic activity in the electrochemical degradation of 4,4'-(propane-2,2-diyl)diphenol, achieving a significant removal of chemical oxygen demand (CODCr). researchgate.net The degradation in this system is primarily driven by the attack of •OH radicals on the parent molecule and follows pseudo-first-order kinetics. researchgate.net The presence of ions like chloride in the water can also play a role, as they can be transformed into active chlorine species that contribute to the indirect electrochemical oxidation of the compound. researchgate.net
| Catalyst/Electrode | Target Compound | Efficiency | Reference |
| Boron-Doped Diamond (BDD) | 4,4'-(propane-2,2-diyl)diphenol (BPA) | 89% removal | researchgate.net |
| CeO2/β-PbO2/Ti | 4,4'-(propane-2,2-diyl)diphenol | 95.7% CODCr removal | researchgate.net |
Mechanisms of Phenolic Oxidation to Quinones
Photochemical Transformation Pathways
For other bisphenol analogues, quantum yields have been determined at specific wavelengths. For example, a study on various bisphenol substitutes determined quantum yields at 254 nm, with most values falling in the range of 4.8-28.7 × 10⁻³ mol E⁻¹. nih.gov However, one chlorinated bisphenol analogue, BPC-Cl, exhibited a significantly higher quantum yield of 4.7 × 10⁻¹ mol E⁻¹. nih.gov The determination of quantum yields is essential for modeling the environmental persistence of these compounds. nist.govnih.gov
Indirect photochemical degradation is often a more significant pathway for the removal of bisphenols in sunlit surface waters. confex.comcncb.ac.cn This process is mediated by natural photosensitizers, such as dissolved organic matter (DOM), which absorb sunlight and produce reactive oxygen species (ROS). cncb.ac.cnacs.org These ROS, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet-excited state DOM (³DOM*), are the primary drivers of indirect photolysis. acs.orgnih.gov
Studies on Bisphenol A (BPA) have shown that its degradation is significantly faster in the presence of DOM. cncb.ac.cnacs.org The addition of methanol (B129727), a hydroxyl radical scavenger, only partially inhibits the degradation, indicating that other reactive species, such as ³DOM*, are also involved. cncb.ac.cnacs.org The presence of other natural water constituents like nitrate, iron, and chloride ions can also influence the photodegradation process by generating or quenching reactive species. nih.govdntb.gov.ua For instance, iron can enhance photodegradation through the formation of •OH. nih.govdntb.gov.ua
| Reactive Species | Role in Indirect Photolysis | Reference |
| Hydroxyl Radical (•OH) | Major oxidant, attacks the aromatic ring | acs.orgnih.gov |
| Singlet Oxygen (¹O₂) | Contributes to degradation | nih.gov |
| Triplet-Excited DOM (³DOM*) | Primary transformation pathway in natural water | nih.gov |
The degradation of this compound and related bisphenols through photochemical processes leads to the formation of various transformation products. For bisphenols in general, reaction with hydroxyl radicals often results in the formation of catechol and ortho-quinone derivatives. nih.gov The photolysis products of many bisphenols are similar to those formed from •OH reactions. nih.gov
A study on the photochemical transformations of tetrabromobisphenol A (TBBPA), a structurally related compound, revealed that degradation can occur through cleavage between the two phenol rings. diva-portal.org This indicates that the central alkyl linkage is a potential site of photochemical attack. The identification of these degradation products is crucial as they may have their own toxicological profiles. nih.gov
Environmental Abiotic and Biotic Transformation Mechanisms
Hydrolytic Stability and Degradation Kinetics
Hydrolysis is a key abiotic degradation pathway for many organic chemicals in aquatic environments. However, studies on a range of eighteen common bisphenol compounds have indicated that hydrolysis of the parent bisphenol structure generally does not occur under typical environmental conditions nih.gov. The stability is attributed to the strong carbon-carbon and carbon-oxygen bonds within the aromatic and propyl bridge structures. The ability of a compound to resist chemical decomposition in the presence of water is known as hydrolytic stability lubrizol.com. For many polymers and compounds, steric hindrance around a susceptible functional group, such as an ester, can enhance this stability kpi.ua.
While the core phenol structure is stable, related compounds such as bisphenol diglycidyl ethers, which are used in epoxy resins, do undergo hydrolysis. For instance, studies on Bisphenol A diglycidyl ether (BADGE) provide insight into the kinetics of hydrolysis for related structures. The hydrolysis of BADGE follows pseudo-first-order kinetics, with the rate being dependent on both pH and temperature nih.govresearchgate.net. The degradation proceeds through the formation of hydrolysis products like BADGE-H2O and BADGE-2H2O nih.gov.
The table below illustrates the hydrolysis half-life for Bisphenol A diglycidyl ether (BADGE), a related epoxy prepolymer, at a neutral pH and various temperatures.
Table 1: Hydrolysis Half-life of Bisphenol A Diglycidyl Ether (BADGE) at pH 7 Data derived from studies on a related bisphenol compound for illustrative purposes.
| Temperature (°C) | Half-life (days) | Source |
|---|---|---|
| 15 | 11 | nih.gov |
| 25 | 4.6 | nih.gov |
| 35 | 2.0 | nih.gov |
| 40 | 1.4 | nih.gov |
Microbial Degradation Pathways and Enzyme-Mediated Transformations
Biotic degradation by microorganisms is a significant pathway for the transformation of bisphenols in the environment mdpi.com. Numerous bacterial, fungal, and algal strains have been identified that can degrade Bisphenol A (BPA), a structural isomer of this compound tandfonline.comnih.gov. The degradation can occur through either adsorption onto the surface of bacterial cells or, more commonly, through enzymatic action nih.gov.
The primary enzymes involved in the initial attack on bisphenols are oxidoreductases, including laccases, manganese peroxidases, lignin (B12514952) peroxidases, and monooxygenases like cytochrome P450 tandfonline.comnih.govasm.org. Fungi such as Trametes versicolor produce laccases that can effectively degrade BPA, using molecular oxygen as the sole electron acceptor researchgate.net. Bacteria like Bacillus subtilis and Sphingomonas sp. have also demonstrated significant degradation capabilities nih.govasm.org.
The degradation pathway often begins with hydroxylation of the aromatic ring or cleavage of the bond connecting the phenol and isopropyl groups asm.org. For BPA, degradation by Sphingomonas sp. strain TTNP3 is initiated by a monooxygenase. This enzyme catalyzes a hydroxylation at the C-4 position, leading to an unstable intermediate. This is followed by the breaking of the C-C bond between the phenolic ring and the isopropyl group, a process known as ipso substitution. This reaction forms a carbocationic intermediate, which can then react with water or undergo rearrangements, leading to various metabolites such as hydroquinone (B1673460) and 4-(2-hydroxypropan-2-yl)phenol (B2518238) asm.org. Subsequent enzymatic steps further break down these intermediates asm.org.
Adsorption and Desorption Behavior in Environmental Matrices
The mobility and bioavailability of this compound in the environment are heavily influenced by its adsorption to soil, sediment, and sludge ecetoc.org. Adsorption is the process by which a chemical binds to the surface of solid particles, while desorption is its release back into the solution phase . These processes are critical in determining whether the compound will leach into groundwater or accumulate in sediments usda.gov.
The extent of adsorption is quantified by the adsorption-desorption distribution coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium ecetoc.org. For non-ionic organic compounds like bisphenols, adsorption is often correlated with the organic carbon content of the soil or sediment. Therefore, the distribution coefficient is frequently normalized to the fraction of organic carbon (foc) in the matrix, yielding the organic carbon-water (B12546825) partition coefficient (KOC) ecetoc.org. The adsorption affinity of different bisphenols to biomass has been observed to correlate with their octanol-water partition coefficient (Kow), a measure of hydrophobicity nih.gov.
Adsorption-desorption behavior is typically described using isotherm models, such as the Freundlich and Langmuir equations, which relate the amount of adsorbed substance to its concentration in the surrounding solution at a constant temperature usda.gov.
Table 2: Common Adsorption Isotherm Parameters This table describes the parameters used to model the adsorption of chemicals in environmental matrices. Specific values for this compound would require experimental determination.
| Isotherm Model | Parameters | Description | Source |
|---|---|---|---|
| Freundlich | KF | Freundlich constant, indicates adsorption capacity. | usda.gov |
| 1/n | Freundlich exponent, indicates favorability of adsorption (if <1, adsorption is favorable). | usda.gov | |
| Langmuir | qmax | Maximum adsorption capacity (monolayer). | usda.gov |
| KL | Langmuir constant, related to the binding energy. | usda.gov |
The pH of the soil and water can also significantly affect adsorption, as it can alter the surface charge of the adsorbent and the ionization state of the chemical diva-portal.org.
Reaction Kinetics and Mechanistic Elucidation
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for predicting its transformation rates and pathways under various conditions.
Determination of Rate Constants and Activation Energies for Key Reactions
The rate of a chemical reaction is quantified by the rate constant (k), while the minimum energy required for the reaction to occur is the activation energy (Ea) iitk.ac.in. These parameters are related to temperature by the Arrhenius equation:
k = A * e(-Ea/RT)
where A is the pre-exponential or frequency factor, R is the universal gas constant, and T is the absolute temperature iitk.ac.in. By measuring the rate constant at different temperatures, the activation energy can be determined from the slope of an Arrhenius plot (ln(k) versus 1/T) iitk.ac.in.
Table 3: Illustrative Determination of Activation Energy (Ea) This table provides an example based on the thermooxidative degradation of a polyester (B1180765) urethane (B1682113) (PU-PBA) to illustrate the calculation of Ea from experimental data.
| Temperature (°C) | Temperature (K) | 1/T (K-1) | Lifetime (min) | Rate Constant k (min-1, proportional to 1/lifetime) | ln(k) |
|---|---|---|---|---|---|
| 250 | 523.15 | 0.00191 | 100 | 0.010 | -4.61 |
| 270 | 543.15 | 0.00184 | 30 | 0.033 | -3.41 |
| 290 | 563.15 | 0.00178 | 10 | 0.100 | -2.30 |
Data conceptualized from trends reported in unitn.it. An Arrhenius plot of ln(k) vs. 1/T for such data would yield a straight line with a slope of -Ea/R, allowing for the calculation of the activation energy.
Elementary Reaction Steps and Overall Reaction Mechanisms
The synthesis of this compound typically involves the acid-catalyzed condensation of phenol with propionaldehyde (B47417) ontosight.ai. The mechanism proceeds via the protonation of the aldehyde's carbonyl oxygen, creating a carbocation that then undergoes electrophilic aromatic substitution with two phenol molecules.
The environmental degradation mechanisms are more complex. As detailed in Section 6.3.2, the enzymatic degradation of the structurally similar BPA by Sphingomonas sp. provides a well-studied model asm.org. The key elementary steps in this proposed mechanism are:
Monooxygenation: A monooxygenase enzyme attacks the C1 position of a phenyl ring (the carbon bearing the isopropyl group), incorporating one oxygen atom from O2 and displacing the entire propyl-phenol group. This is a form of ipso substitution.
Formation of a Carbocationic Intermediate: The departure of the propyl-phenol group generates a carbocationic intermediate.
Nucleophilic Attack and Rearrangement: The intermediate can be attacked by water or undergo molecular rearrangements to form various stable products asm.org.
This type of mechanism, involving an initial monooxygenase-catalyzed ipso substitution, may be applicable to other phenolic compounds that possess a quaternary or tertiary α-carbon in the para position, including this compound asm.org.
Advanced Analytical Methodologies for Trace Analysis in Environmental Matrices
Sample Preparation Techniques for Complex Environmental Samples
Effective sample preparation is a critical prerequisite for the accurate analysis of trace levels of 4,4'-Propane-1,1-diyldiphenol. The primary goals are to isolate the analyte from interfering matrix components, pre-concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE) for Pre-concentration and Matrix Clean-up
Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and clean-up of bisphenols from aqueous and solid samples. ukm.mynih.govorganomation.com This method relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. organomation.com The choice of sorbent material is crucial and is dictated by the physicochemical properties of this compound and the nature of the sample matrix.
Commonly used SPE sorbents for bisphenol analysis include:
Reversed-phase materials: C18 and C8 silica-based sorbents are frequently employed for extracting moderately nonpolar compounds like this compound from aqueous samples. organomation.com
Polymeric sorbents: Styrene-divinylbenzene and hydrophilic-lipophilic balanced (HLB) polymers offer broad applicability for a range of bisphenols and are less susceptible to dewetting. mdpi.comuoa.gr
Specialized sorbents: Molecularly imprinted polymers (MIPs) can be designed to have high selectivity for specific bisphenols, offering superior clean-up. shim-pol.plaffinisep.it
The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. organomation.com For the analysis of bisphenols in solid matrices like sediment, an initial extraction step, often using solvents like methanol (B129727), is performed before SPE clean-up.
A study on the analysis of seven common bisphenols in sediment utilized a C18 cartridge for SPE, with methanol serving as both the extraction and eluting solvent. Another method for analyzing bisphenols in surface water employed a hydrophilic-lipophilic balancing cartridge and optimized parameters such as flow rate and elution volume to enhance extraction efficiency. bohrium.com
Table 1: Exemplary SPE Sorbents and their Applications for Bisphenol Analysis
| Sorbent Type | Application | Reference |
| C18 | Sediment | |
| Oasis HLB | Human Breast Milk, Water | mdpi.comuoa.gr |
| AFFINIMIP® SPE Bisphenols | Milk, Wine | shim-pol.plaffinisep.it |
Advanced Microextraction Techniques
To address the demand for more environmentally friendly and efficient sample preparation methods, various microextraction techniques have been developed. These methods significantly reduce solvent consumption and extraction time.
Dispersive Liquid-Liquid Microextraction (DLLME):
DLLME is a rapid and effective microextraction technique based on a ternary solvent system. researchgate.net A small volume of an extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent, creating a cloudy solution with a large surface area that facilitates rapid mass transfer of the analyte into the extraction phase. researchgate.netbohrium.com Following extraction, the phases are separated by centrifugation.
Key parameters optimized in DLLME include the choice and volume of the extraction and disperser solvents, sample pH, and salt addition. For instance, in the analysis of bisphenol A, a mixture of acetone (B3395972) (disperser) and chloroform (B151607) (extraction) has been successfully used. bohrium.com Another approach, termed alcoholic-assisted DLLME, utilized 1-octanol (B28484) as the extraction solvent and methanol as the disperser. akjournals.com A recent development involves an acid-induced DLLME method where hydrophobic deep eutectic solvents are formed in situ for the extraction of bisphenol A and alkylphenols. nih.gov
Table 2: Comparison of Different DLLME Methods for Bisphenol A Analysis
| DLLME Method | Extraction Solvent | Disperser Solvent | Key Findings | Reference |
| Conventional DLLME | Chloroform | Acetone | Rapid and sensitive method with low consumption of toxic organic solvents. | bohrium.com |
| Alcoholic-Assisted DLLME | 1-Octanol | Methanol | Optimized conditions led to high extraction recovery and enrichment factor. | akjournals.com |
| Acid-Induced in situ DLLME | In situ formed hydrophobic deep eutectic solvents | Hydrochloric acid induced | Simple, fast, low-cost, and environmentally friendly. | nih.gov |
Chromatographic Separation and Detection Techniques
Following sample preparation, chromatographic techniques are employed to separate this compound from other co-extracted compounds, followed by sensitive detection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultra-Trace Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the ultra-trace determination of bisphenols in environmental and biological samples. nih.govamericanpharmaceuticalreview.com This technique offers exceptional sensitivity, selectivity, and the ability to confirm the identity of the analyte.
The chromatographic separation is typically achieved using reversed-phase columns, such as C18 or phenyl-based columns, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. restek.comsci-hub.box The use of ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns can significantly reduce analysis time while maintaining high resolution. bohrium.comrestek.com
For detection, electrospray ionization (ESI) in negative ion mode is commonly used for bisphenols, as their phenolic hydroxyl groups are readily deprotonated. sci-hub.box The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for the target analyte, thereby enhancing selectivity and reducing background noise. sci-hub.box This allows for the achievement of very low limits of detection (LODs), often in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range. bohrium.comnih.gov
A study analyzing 15 bisphenols, including this compound (referred to as bisphenol S or BPS in some literature), utilized a Raptor Biphenyl column and achieved a fast 8-minute analysis time. restek.com Another method for seven bisphenol analogues in surface water reported LODs ranging from 0.025 to 1.5 ng/L using UPLC-MS/MS. bohrium.com
Table 3: LC-MS/MS Parameters for the Analysis of Bisphenols
| Parameter | Typical Conditions | Reference |
| Column | Reversed-phase (e.g., C18, Phenyl) | restek.comsci-hub.box |
| Mobile Phase | Water and Acetonitrile/Methanol gradient | bohrium.comrestek.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative | sci-hub.box |
| Detection Mode | Multiple Reaction Monitoring (MRM) | sci-hub.box |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. chemijournal.com While less common for the direct analysis of intact bisphenols due to their low volatility, GC-MS is highly suitable for identifying their volatile degradation products. nih.govd-nb.info The thermal degradation of materials containing this compound can release various volatile organic compounds, which can be analyzed by GC-MS. rsc.orgresearchgate.net
For the analysis of non-volatile compounds like bisphenols by GC-MS, a derivatization step is typically required to increase their volatility and thermal stability. nih.gov Silylation is a common derivatization technique where the active hydrogens of the phenolic hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net However, this process can sometimes lead to partial degradation of certain bisphenols during hot injection. nih.gov
An analytical method for seven bisphenols in sediment involved derivatization with acetic anhydride (B1165640) prior to GC-MS analysis. Another study focused on improving a GC-MS method for twelve bisphenols in water samples, investigating the role of silylation and finding that it could be beneficial for quantification but also posed risks of degradation for some analytes. nih.gov
Hyphenated Techniques for Comprehensive Profiling of Related Compounds
Hyphenated techniques, which combine two or more analytical methods, provide a more comprehensive characterization of complex samples. researchgate.netnih.gov In the context of this compound and its related compounds, these techniques can offer enhanced separation and identification capabilities.
The combination of different chromatographic and spectroscopic techniques allows for a multi-dimensional analysis. For instance, coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS), such as time-of-flight (TOF) or Orbitrap MS, enables the identification of unknown transformation products and metabolites of this compound in environmental samples. A study on the biodegradation of bisphenol F and bisphenol S used LC-QTOF-MS to identify biotransformation products. nih.gov
Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS) provides significantly higher peak capacity and resolving power compared to conventional GC-MS, making it a powerful tool for analyzing complex mixtures of volatile and semi-volatile degradation products.
The integration of different sample preparation techniques with advanced analytical instrumentation is crucial for a holistic understanding of the fate and occurrence of this compound and its related compounds in the environment.
Lack of Specific Research Hinders Detailed Analysis of this compound
Despite a thorough review of available scientific literature, detailed research focusing specifically on the advanced analytical methodologies for the trace analysis of this compound in environmental matrices is not presently available. The existing body of research on bisphenol analysis concentrates heavily on more common isomers, particularly Bisphenol A (BPA), and other analogues such as Bisphenol S (BPS) and Bisphenol F (BPF).
Consequently, it is not possible to provide a scientifically accurate article on the quality assurance, method validation, and interference mitigation strategies solely for this compound as per the requested outline. Information on this specific compound is scarce, and extrapolating data from other bisphenols would not meet the required standard of specificity and accuracy for the subject.
General methodologies for bisphenol analysis often involve techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS). mdpi.comresearchgate.net These methods require rigorous validation to ensure their sensitivity, selectivity, and reproducibility for the target analyte in complex samples like water, soil, or biological tissues. nih.govresearchgate.net Furthermore, mitigating interference from other compounds within the environmental extract is a critical step, often addressed through sophisticated sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). mdpi.comresearchgate.net
However, without studies that have specifically developed, validated, and applied these methodologies to this compound, any discussion would remain generic and fail to provide the detailed, compound-specific research findings required. Further research is needed to isolate and characterize the analytical behavior of this compound to establish reliable and validated methods for its monitoring in the environment.
Future Research Directions and Emerging Areas of Inquiry
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of bisphenols often involves acid-catalyzed condensation reactions. For instance, the industrial production of the related compound, Bisphenol A (BPA), utilizes an acid-catalyzed condensation of phenol (B47542) and acetone (B3395972). While effective, these methods can present challenges related to catalyst separation and potential environmental concerns.
Future research is increasingly focused on developing greener and more efficient synthetic pathways for 4,4'-Propane-1,1-diyldiphenol. This includes the exploration of:
Heterogeneous Catalysts: The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offers advantages in terms of easier catalyst recovery and reuse, reducing waste and improving process economics.
Alternative Reaction Media: Investigating the use of more environmentally benign solvents or even solvent-free reaction conditions is a key goal for enhancing the sustainability of the synthesis process.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and selectivity while minimizing side reactions.
Computational Design of Novel Derivatives with Tailored Reactivity for Advanced Materials
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new materials. By simulating the properties of virtual compounds, researchers can predict their behavior and prioritize the synthesis of the most promising candidates.
For this compound, computational approaches are being employed to:
Design Derivatives with Specific Properties: By modifying the core structure of BPP, it is possible to tailor its reactivity, thermal stability, and other physicochemical properties. Computational screening can identify derivatives with enhanced performance characteristics for applications in advanced polymers and composites.
Predict Reactivity in Polymerization: Understanding how structural modifications influence the reactivity of BPP derivatives in polymerization reactions is crucial for designing new polymers with desired characteristics.
Model Structure-Property Relationships: Computational methods, such as those employing 3D MoRSE descriptors and quantum-chemical parameters, can help establish quantitative structure-property relationships (QSPRs), providing valuable insights for the rational design of new phenolic derivatives. iosrjournals.org
Development of Advanced Catalytic Systems for both Synthesis and Degradation
Catalysis plays a pivotal role not only in the synthesis of this compound but also in its potential degradation and environmental remediation.
For Synthesis: The development of novel catalysts is aimed at improving the efficiency and selectivity of the condensation reaction between phenol and the appropriate ketone. This includes research into bifunctional catalysts that can promote multiple reaction steps, as well as nanocatalysts with high surface area and activity.
For Degradation: Advanced oxidation processes (AOPs) are a key area of research for the breakdown of bisphenols in the environment. nih.govresearchgate.net Future work in this area will likely focus on:
Novel Catalytic Materials: The synthesis of highly active and reusable catalysts, such as FeMn-functionalized graphitic carbon nitride (FeMn–C3N4), for use in AOPs like Fenton-like reactions and persulfate activation. rsc.org
Electrocatalytic Degradation: The use of advanced electrode materials, such as CeO2/β-PbO2/Ti, for the efficient electrochemical degradation of bisphenols in water. researchgate.net Studies have shown that such methods can achieve high removal efficiencies of related compounds. researchgate.net
Mechanistic Understanding of Complex Interactions in Polymerization Systems
This compound serves as a monomer in the production of various polymers, including polycarbonates and epoxy resins. ontosight.ai A deeper understanding of the polymerization mechanisms is essential for controlling the structure and properties of the resulting materials.
Future research will likely focus on:
Kinetics and Thermodynamics of Polymerization: Detailed studies on the kinetics and thermodynamics of polymerization reactions involving BPP will provide insights into reaction rates, equilibrium positions, and the influence of various parameters on the final polymer. Studies on other monomers, like diacetylenes, have shown significant differences in polymerization behavior between solid and liquid states, highlighting the importance of such investigations. mdpi.com
Interfacial Polycondensation: For processes like the synthesis of polycarbonates, understanding the complex interactions at the interface of the two phases is crucial for optimizing the reaction.
Influence of Additives: Investigating the role of catalysts, molecular weight regulators, and antioxidants in the polymerization process to better control the final properties of the polymer.
Advanced Strategies for Environmental Remediation and Transformation of Related Compounds
The environmental presence and potential impact of bisphenols are areas of ongoing concern. wikipedia.org Research into effective remediation strategies is crucial for mitigating any potential risks.
Emerging strategies for the removal and transformation of bisphenols from the environment include:
Bioremediation: Utilizing microorganisms that can biodegrade bisphenols is an environmentally friendly and cost-effective approach. mdpi.com
Phytoremediation: Investigating the potential of plants to take up and metabolize bisphenols from soil and water.
Advanced Oxidation Processes (AOPs): As mentioned earlier, AOPs are a powerful tool for the complete mineralization of organic pollutants. nih.govnih.gov Research is ongoing to develop more efficient and sustainable AOPs, including those based on ultrasound-activated persulfate and photocatalysis. nih.gov
Hybrid Systems: Combining different treatment technologies, such as biological and physicochemical methods, can lead to more effective and robust remediation strategies. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 4,4'-Propane-1,1-diyldiphenol, and how do reaction conditions influence yield?
Answer: The synthesis typically involves condensation reactions between phenol derivatives and propane dihalides. Key steps include:
- Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaOH) facilitate the nucleophilic substitution reaction.
- Temperature control : Refluxing in anhydrous solvents (e.g., toluene or DMF) at 110–130°C for 12–24 hours maximizes yield .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted phenol or side products.
- Yield optimization : Excess phenol (2:1 molar ratio) ensures complete reaction with propane dihalides, reducing dimerization byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- FT-IR : Identifies phenolic O–H stretches (~3200–3500 cm⁻¹) and C–O–C linkages (~1250 cm⁻¹) .
- NMR : H NMR confirms aromatic proton environments (δ 6.7–7.2 ppm) and propane bridge protons (δ 1.5–2.5 ppm). C NMR resolves quaternary carbons in the diphenylpropane backbone .
- XRD : Single-crystal X-ray diffraction determines bond lengths (e.g., C–O ≈ 1.36 Å) and dihedral angles between phenyl rings (~77–89°), critical for understanding steric effects .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond angles, torsion angles) be resolved during structural refinement?
Answer:
- Validation tools : Use programs like SHELXL (for small-molecule refinement) to cross-validate data against theoretical models. Discrepancies in torsion angles (e.g., C–O–C–C) may arise from thermal motion or disorder, requiring anisotropic displacement parameter (ADP) refinement .
- Hydrogen bonding analysis : Weak C–H⋯O interactions (e.g., 2.54 Å, 148.4°) stabilize crystal packing but may distort bond angles. These are modeled using restraints in SHELXL .
- Twinned data : For high-symmetry crystals, apply twin-law matrices in SHELXL to deconvolute overlapping reflections .
Q. What computational methods are recommended for modeling hydrogen-bonding networks and π-π interactions in this compound crystals?
Answer:
- Density Functional Theory (DFT) : Calculate interaction energies for C–H⋯O bonds and π-π stacking (e.g., using Gaussian or ORCA). Compare with experimental XRD distances (e.g., π-π separations ~3.5–4.0 Å) .
- Molecular Dynamics (MD) : Simulate packing motifs with software like GROMACS, incorporating force fields (e.g., OPLS-AA) to predict temperature-dependent stability .
- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots and validate intermolecular interactions against crystallographic data .
Q. How does the steric configuration of this compound influence its application in metal-organic frameworks (MOFs)?
Answer:
- Ligand geometry : The near-perpendicular alignment of phenyl rings (~89.3° dihedral angle) creates rigid, V-shaped ligands suitable for forming porous MOF architectures .
- Coordination sites : The phenolic –OH groups act as monodentate or bridging ligands for transition metals (e.g., Zn²⁺, Cu²⁺), enabling 2D or 3D frameworks. Adjusting propane chain length (e.g., 1,3 vs. 1,2 linkages) tunes pore size .
- Functionalization : Post-synthetic modification (e.g., introducing –COOH or –NH₂ groups) enhances MOF selectivity for gas adsorption or catalysis .
Q. What strategies mitigate oxidation or degradation of this compound during long-term storage or experimental use?
Answer:
- Storage : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture .
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to solutions. For solid-state studies, co-crystallize with stabilizing agents (e.g., urea derivatives) .
- Analytical monitoring : Use HPLC (C18 column, methanol/water mobile phase) to track degradation products like quinones .
Q. How can researchers address conflicting data in solvent-dependent NMR or XRD studies?
Answer:
- Solvent screening : Test multiple solvents (e.g., DMSO, CDCl₃) to identify aggregation or solvation effects. For XRD, use low-polarity solvents (e.g., hexane) to minimize disorder .
- Dynamic NMR : Variable-temperature H NMR (e.g., 25–80°C) resolves rotational barriers in the propane bridge, which may cause peak broadening .
- Complementary techniques : Pair XRD with PXRD to confirm phase purity and rule out polymorphic interference .
Q. Notes
- Avoid commercial databases (e.g., BenchChem) due to reliability concerns .
- For advanced crystallography, prioritize SHELX programs and validate results with ORTEP-3 visualizations .
- Structural comparisons with analogs (e.g., Bisphenol Z) highlight steric and electronic differences critical for application design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
